Superior In Vivo Imaging Contrast of the Derived PET Radioligand [¹¹C]CLINME Versus the Reference Standard [¹¹C]PK11195
The PET radioligand [¹¹C]CLINME, synthesized directly from 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, demonstrated a significantly higher lesion-to-intact brain contrast ratio than the clinical reference compound [¹¹C]PK11195 in a rat model of acute neuroinflammation. Specifically, [¹¹C]CLINME achieved a 2.14 ± 0.09-fold increase in signal at the PBR-expressing lesion site versus the intact contralateral side, compared to only 1.62 ± 0.05-fold for [¹¹C]PK11195 (p < 0.05) [1]. The binding potential (BP) was also superior for [¹¹C]CLINME (1.07 ± 0.30) compared to [¹¹C]PK11195 (0.66 ± 0.15), representing a 62% improvement in specific binding signal [1]. This improved contrast was attributed to lower non-specific uptake of [¹¹C]CLINME in healthy brain tissue while maintaining equivalent target engagement at the lesion site [1].
| Evidence Dimension | In vivo lesion-to-intact brain contrast ratio (PET imaging) |
|---|---|
| Target Compound Data | 2.14 ± 0.09-fold increase ([¹¹C]CLINME derived from target compound) |
| Comparator Or Baseline | 1.62 ± 0.05-fold increase ([¹¹C]PK11195, reference standard) |
| Quantified Difference | 32% higher contrast ratio; 62% higher binding potential (1.07 vs 0.66) |
| Conditions | Rat model of local acute neuroinflammation (stereotaxic AMPA injection); PET imaging and autoradiography; n = 3–5 per group |
Why This Matters
Procurement of this building block enables synthesis of [¹¹C]CLINME, which provides objectively superior imaging contrast for TSPO-mediated neuroinflammation compared to the legacy gold-standard tracer, directly impacting the statistical power and sensitivity of preclinical and translational PET studies.
- [1] Boutin H, et al. In vivo imaging of brain lesions with [¹¹C]CLINME, a new PET radioligand of peripheral benzodiazepine receptors. Glia, 2007; 55(14):1459–1468. DOI: 10.1002/glia.20562. View Source
